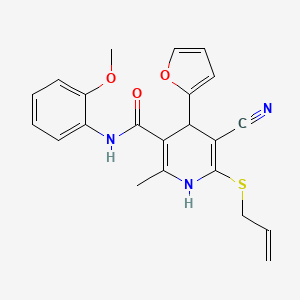

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide

Description

Its structure includes a cyano group at position 5, a furan-2-yl substituent at position 4, a 2-methoxyphenyl carboxamide group at position 3, and a prop-2-en-1-ylsulfanyl (allylthio) moiety at position 4. These substituents collectively influence its electronic, steric, and solubility properties, which are critical for biological activity.

Properties

IUPAC Name |

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-prop-2-enylsulfanyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-4-12-29-22-15(13-23)20(18-10-7-11-28-18)19(14(2)24-22)21(26)25-16-8-5-6-9-17(16)27-3/h4-11,20,24H,1,12H2,2-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWCGQOMALGPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC=C)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386893 | |

| Record name | ST072682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5915-39-9 | |

| Record name | ST072682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

-

Formation of the Dihydropyridine Core: : The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. In this case, the starting materials would include a furan-2-carbaldehyde, a β-ketoester with a cyano group, and an appropriate amine.

-

Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the dihydropyridine intermediate reacts with a methoxyphenyl halide under basic conditions.

-

Addition of the Prop-2-en-1-ylsulfanyl Group: : The prop-2-en-1-ylsulfanyl group can be added via a thiol-ene reaction, where the dihydropyridine intermediate reacts with an allyl thiol in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysts and Reagents: Use of efficient catalysts and reagents to facilitate each step of the synthesis.

Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize the efficiency of each reaction.

Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxyphenyl and prop-2-en-1-ylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of pyridine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted dihydropyridine derivatives.

Scientific Research Applications

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide: has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new therapeutic agents, particularly in the treatment of cardiovascular diseases and cancer.

Biological Studies: It can be used to study the biological activity of dihydropyridine derivatives and their interactions with biological targets.

Chemical Research: The compound can serve as a model compound for studying the reactivity and stability of dihydropyridine derivatives.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Calcium Channel Modulation: Similar to other dihydropyridines, it may modulate calcium channels, affecting calcium influx in cells.

Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and related DHPs:

<sup>a</sup> 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide <sup>b</sup> 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Key Observations :

- The 2-methoxyphenyl carboxamide group is conserved in AZ331 and AZ257, suggesting its role in target binding. In contrast, the N-(4-chlorophenyl) analog replaces this with an electron-withdrawing chloro group, which may alter receptor affinity.

- Furan-2-yl at position 4 is a common feature, likely contributing to aromatic stacking interactions in biological targets.

Spectroscopic and Analytical Data

While spectral data for the target compound are unavailable in the evidence, analogs provide benchmarks:

- AZ331 : IR peaks at 1636 cm<sup>−1</sup> (C=O stretch) and 2230 cm<sup>−1</sup> (CN stretch); <sup>1</sup>H-NMR δ 7.55–7.43 (aromatic protons) .

- N-(4-Chlorophenyl) analog : <sup>1</sup>H-NMR δ 7.62–7.41 (multiplet for chlorophenyl protons) .

Pharmacological Implications

- Target Compound : The allylthio group may confer unique pharmacokinetic properties, such as prolonged half-life due to reduced oxidative metabolism compared to oxoethylthio analogs.

- AZ257 : The bromine atom in its R6 group could enhance binding to hydrophobic pockets in ion channels .

- N-(4-Chlorophenyl) analog : The 4-chloro substituent may improve metabolic stability but reduce solubility compared to methoxy groups .

Biological Activity

5-Cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. Its unique structure, featuring a furan ring and various functional groups, positions it as a candidate for diverse biological activities, including potential applications in medicinal chemistry.

The compound has the following chemical identifiers:

- Molecular Formula : C22H21N3O3S

- IUPAC Name : this compound

- CAS Number : 207003-79-0

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Studies have shown that derivatives of dihydropyridine compounds can exhibit significant anticancer properties. The specific compound under discussion has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects. For instance, it has been reported that certain structural modifications enhance its activity against cancer cells by inducing apoptosis and inhibiting tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.67 | Induction of apoptosis |

| MCF7 (Breast) | 3.45 | Cell cycle arrest |

| HeLa (Cervical) | 4.12 | Inhibition of proliferation |

2. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for the development of therapeutics targeting inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Potential inhibition of tyrosinase, which could lead to applications in skin whitening.

- Receptor Modulation : Interaction with various receptors involved in cell signaling pathways associated with cancer and inflammation.

Case Studies

Recent research highlighted the efficacy of this compound in multicellular spheroid models, which more accurately mimic in vivo conditions compared to traditional monolayer cultures. A study demonstrated that treatment with this compound led to a significant reduction in spheroid size and viability, indicating its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.